tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylsulfonyl group: This step often involves sulfonylation reactions using reagents like methylsulfonyl chloride.
Attachment of the tert-butyl carbamate group: This is usually done through carbamate formation reactions, often using tert-butyl chloroformate as a reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the carbamate group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the biological activity of pyrrolo[2,3-d]pyrimidine derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- tert-Butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Uniqueness
tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H23N5O5S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[(7-methyl-2-methylsulfonylpyrrolo[2,3-d]pyrimidine-6-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C16H23N5O5S/c1-16(2,3)26-15(23)18-7-6-17-13(22)11-8-10-9-19-14(27(5,24)25)20-12(10)21(11)4/h8-9H,6-7H2,1-5H3,(H,17,22)(H,18,23) |
InChI Key |
YERRZADCXRBPJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC2=CN=C(N=C2N1C)S(=O)(=O)C |
Origin of Product |
United States |
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